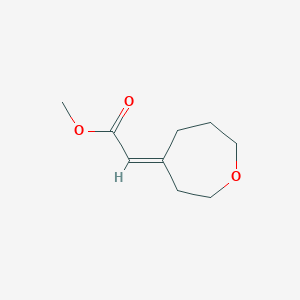
Methyl2-(oxepan-4-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(oxepan-4-ylidene)acetate is a chemical compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol It is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(oxepan-4-ylidene)acetate typically involves the reaction of oxepan-4-one with methyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of Methyl 2-(oxepan-4-ylidene)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(oxepan-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution under acidic or basic conditions.
Reduction: LiAlH₄ in dry ether or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(oxepan-4-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(oxepan-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The oxepane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Methyl 2-(oxepan-4-ylidene)acetate can be compared with other similar compounds such as:
Methyl 2-(oxetan-3-ylidene)acetate: This compound has a four-membered oxetane ring instead of the seven-membered oxepane ring.
Methyl 2-(tetrahydrofuran-3-ylidene)acetate: This compound contains a five-membered tetrahydrofuran ring.
The uniqueness of Methyl 2-(oxepan-4-ylidene)acetate lies in its seven-membered oxepane ring, which imparts distinct chemical and physical properties compared to its smaller ring analogs .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl (2E)-2-(oxepan-4-ylidene)acetate |
InChI |
InChI=1S/C9H14O3/c1-11-9(10)7-8-3-2-5-12-6-4-8/h7H,2-6H2,1H3/b8-7+ |
InChI Key |
BEZYYFBRTHJPTI-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\CCCOCC1 |
Canonical SMILES |
COC(=O)C=C1CCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















